Cas no 2138390-78-8 (6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine)

6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine 化学的及び物理的性質
名前と識別子
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- EN300-841338
- 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine
- 2138390-78-8
- 6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine
-
- インチ: 1S/C14H26N2/c1-11-3-2-8-16(10-11)12-4-6-14(7-5-12)9-13(14)15/h11-13H,2-10,15H2,1H3
- InChIKey: OJXCWMMYSHDLCO-UHFFFAOYSA-N
- SMILES: N1(CCCC(C)C1)C1CCC2(CC1)CC2N
計算された属性
- 精确分子量: 222.209598838g/mol
- 同位素质量: 222.209598838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 29.3Ų
6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841338-1.0g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-841338-10.0g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
Enamine | EN300-841338-0.25g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
Enamine | EN300-841338-5.0g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-841338-5g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 5g |
$2443.0 | 2023-09-02 | ||
Enamine | EN300-841338-0.1g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-841338-0.5g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
Enamine | EN300-841338-1g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 1g |
$842.0 | 2023-09-02 | ||
Enamine | EN300-841338-2.5g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-841338-0.05g |
6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine |
2138390-78-8 | 95.0% | 0.05g |
$707.0 | 2025-02-21 |
6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amine 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
6-(3-methylpiperidin-1-yl)spiro2.5octan-1-amineに関する追加情報
6-(3-Methylpiperidin-1-yl)Spiro[2.5]Octan-1-Amine: A Comprehensive Overview
6-(3-Methylpiperidin-1-yl)Spiro[2.5]Octan-1-Amine (CAS No. 2138390-78-8) is a complex organic compound with a unique spirocyclic structure, making it a subject of interest in both academic and industrial research. This compound belongs to the class of spiroamides, which are known for their diverse biological activities and potential applications in drug discovery. The molecule consists of a spiro[2.5]octane ring system fused with a piperidine moiety, which introduces significant structural complexity and functional diversity.
The spiro[2.5]octane core of the molecule is a bicyclic structure formed by the fusion of two rings: a five-membered ring and a six-membered ring, connected at a single atom (the spiro atom). This unique arrangement imparts rigidity to the molecule, which can influence its pharmacokinetic properties and interactions with biological targets. The piperidine ring, on the other hand, is a six-membered amine-containing ring that contributes to the compound's nitrogen content and potential for hydrogen bonding.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to adopt specific conformations that can enhance binding affinity to target proteins. For instance, researchers have demonstrated that 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine exhibits promising activity in inhibiting certain enzyme targets, making it a candidate for further exploration in therapeutic development.
The synthesis of 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine involves multi-step organic reactions, including ring-forming processes and amine functionalization. The construction of the spirocyclic core typically requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to such complex structures, reducing costs and improving scalability.
From a pharmacological perspective, this compound has shown potential in several areas, including central nervous system disorders and inflammation. Its ability to modulate G-protein coupled receptors (GPCRs) has been particularly noteworthy, as GPCRs are key targets for numerous therapeutic agents. Preclinical studies suggest that 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or neurodegenerative diseases.
In addition to its direct pharmacological effects, this compound serves as a valuable tool for studying molecular recognition and drug design principles. Its rigid spirocyclic framework provides an excellent platform for exploring how structural modifications influence bioavailability, selectivity, and efficacy. For example, researchers have utilized this compound as a template for designing libraries of analogs to investigate structure-activity relationships (SARs), an essential step in drug discovery.
Recent technological advancements in computational chemistry have also facilitated deeper insights into the molecular properties of 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine. High-throughput docking studies and molecular dynamics simulations have been employed to predict its binding modes with various protein targets, providing valuable data for optimizing its therapeutic potential.
Moreover, the environmental impact of this compound has been evaluated in accordance with green chemistry principles. Efforts are being made to develop sustainable synthetic pathways that minimize waste and reduce reliance on hazardous reagents. These initiatives align with global trends toward eco-friendly chemical manufacturing practices.
In conclusion, 6-(3-methylpiperidin-1-yl)spiro[2.5]octan-1-amine (CAS No. 2138390-78-8) represents a fascinating example of how structural complexity can be harnessed to create compounds with diverse biological activities and therapeutic potential. As research continues to uncover its full spectrum of applications, this compound is poised to play an increasingly important role in both academic research and industrial drug development.
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